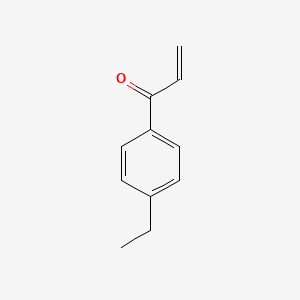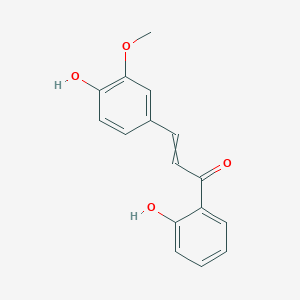
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29422 g/mol . This compound is characterized by a benzamide core substituted with a hydroxy group at the para position and a piperidin-3-ylmethyl group at the nitrogen atom. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of 4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and piperidine.
Amidation Reaction: The 4-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This intermediate is then reacted with piperidin-3-ylmethanamine to form the desired benzamide.
Reaction Conditions: The amidation reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at a temperature range of 0-25°C. The reaction mixture is typically stirred for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
化学反応の分析
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form ethers or esters, respectively.
Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures.
科学的研究の応用
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
作用機序
The mechanism of action of 4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
類似化合物との比較
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-hydroxybenzamide, N-piperidin-3-ylmethyl-benzamide, and 4-hydroxy-N-methylbenzamide share structural similarities.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
4-hydroxy-N-(piperidin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c16-12-5-3-11(4-6-12)13(17)15-9-10-2-1-7-14-8-10/h3-6,10,14,16H,1-2,7-9H2,(H,15,17) |
InChIキー |
WKGWZKNTYFKDKV-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)CNC(=O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Nitro-3-[2-(trimethylsilyl)ethynyl]-benzene](/img/structure/B8714333.png)
![2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8714340.png)




![3-Bromo-6-chlorobenzo[b]thiophene](/img/structure/B8714368.png)





